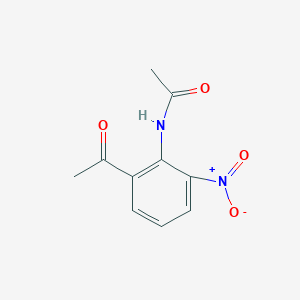

N-(2-acetyl-6-nitrophenyl)acetamide

Description

N-(2-Acetyl-6-nitrophenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with an acetyl group (-COCH₃) at position 2 and a nitro group (-NO₂) at position 4. This structural arrangement confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis. The acetyl group enhances electrophilic reactivity, while the nitro group acts as a strong electron-withdrawing moiety, directing further substitution reactions.

Properties

CAS No. |

194784-10-6 |

|---|---|

Molecular Formula |

C10H10N2O4 |

Molecular Weight |

222.20 g/mol |

IUPAC Name |

N-(2-acetyl-6-nitrophenyl)acetamide |

InChI |

InChI=1S/C10H10N2O4/c1-6(13)8-4-3-5-9(12(15)16)10(8)11-7(2)14/h3-5H,1-2H3,(H,11,14) |

InChI Key |

DNSKVIATGDFXLO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])NC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-(2-acetyl-6-nitrophenyl)acetamide with structurally related acetamide derivatives:

Key Comparisons

Electronic Effects

- The nitro group in this compound strongly deactivates the aromatic ring, directing electrophilic substitution to specific positions. This contrasts with N-(2-tert-butyl-6-nitrophenyl)acetamide , where the tert-butyl group provides steric hindrance but minimal electronic effects .

- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide combines nitro and sulfonyl groups, further increasing electrophilicity and reactivity toward nucleophilic attacks .

Synthetic Utility

- The acetyl group in the target compound can undergo hydrolysis to form carboxylic acids, enabling further functionalization. In contrast, N-(4-hydroxy-6-nitro-2-oxo-2H-chromen-3-yl)acetamide leverages its coumarin core for cyclization reactions under microwave irradiation (e.g., P₂O₅-mediated condensation) .

- N-(2-tert-butyl-6-nitrophenyl)acetamide is synthesized via nitration and acetylation steps similar to those used for the target compound but requires bulky substituent compatibility .

Physicochemical Properties

- Lipophilicity : The tert-butyl group in N-(2-tert-butyl-6-nitrophenyl)acetamide increases logP (lipophilicity), enhancing membrane permeability. The target compound’s acetyl group may reduce logP compared to tert-butyl but improve solubility in polar solvents .

- Thermal Stability : Nitro-containing acetamides (e.g., N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide) are stable under reflux conditions, as demonstrated in acetic anhydride-mediated syntheses .

Applications Medicinal Chemistry: While N-acetyl Norfentanyl targets opioid receptors, the nitro group in this compound could enable nitro-reduction to amines for bioactive molecule synthesis .

Research Findings and Trends

Synthetic Pathways Nitration of pre-acetylated phenyl rings (e.g., using HNO₃/H₂SO₄) is a common route for nitro-acetamides. highlights microwave-assisted condensation for related coumarin derivatives, suggesting efficient methods for the target compound . N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide is synthesized via sulfonylation and acetylation, emphasizing the versatility of acetamide intermediates .

Stability and Reactivity The nitro group’s electron-withdrawing nature increases stability toward electrophilic attacks but may pose explosion risks under high heat. N-(6-Aminohexyl)acetamide () demonstrates water solubility due to its amino group, contrasting with the target compound’s likely preference for organic solvents .

Future Directions

- Exploration of the target compound’s biological activity (e.g., antimicrobial or anticancer) via nitro-group reduction to amines.

- Development of green chemistry protocols, leveraging microwave or ultrasonic irradiation for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.